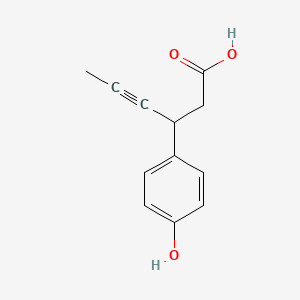

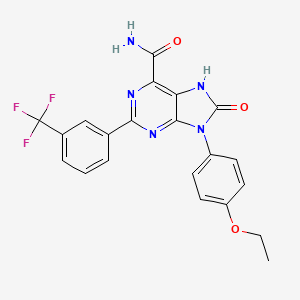

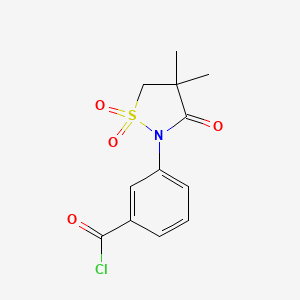

![molecular formula C22H17F2N3O2S2 B2649327 2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-ethyl-N-phenylacetamide CAS No. 1260931-99-4](/img/structure/B2649327.png)

2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-ethyl-N-phenylacetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics such as its melting point, boiling point, solubility in various solvents, and reactivity with other chemicals. Unfortunately, I could not find specific information on the physical and chemical properties of this compound .Aplicaciones Científicas De Investigación

Dual Inhibition of Thymidylate Synthase and Dihydrofolate Reductase

A study on dual inhibitors for thymidylate synthase (TS) and dihydrofolate reductase (DHFR) identified compounds based on the 2-amino-4-oxo-5-arylthio-substituted-6-methylthieno[2,3-d]pyrimidine scaffold as highly effective. One such compound showed the highest potency known to date against human TS and DHFR, indicating its potential in cancer therapy (Gangjee et al., 2008).

Glutaminase Inhibition for Cancer Treatment

Another research application involves the design and synthesis of BPTES analogs, aiming at inhibiting glutaminase to control cancer cell growth. These compounds, related structurally to the query chemical, showed potent GLS inhibitory activity, presenting a promising route for cancer treatment (Shukla et al., 2012).

Antifolate Activity Against Pathogens

Compounds utilizing the thieno[3,2-d]pyrimidin scaffold have been synthesized as potential DHFR inhibitors, showing potent activity against pathogens causing opportunistic infections. This points to their application in treating infections in immunocompromised patients (Gangjee et al., 2007).

Antitumor and Antibacterial Agents

The synthesis of 2-amino-4-oxo-5-substituted-pyrrolo[2,3-d]pyrimidines as nonclassical antifolate inhibitors of TS has been explored for their potential as antitumor and antibacterial agents. This research underscores the versatility of the thieno[2,3-d]pyrimidin scaffold in developing new therapeutics (Gangjee et al., 1996).

Anti-Asthma Agents

The discovery of 5-aryl-2-amino[1,2,4]triazolo[1,5-c]pyrimidines as mediator release inhibitors presents another application of this chemical structure in designing anti-asthma agents. This research highlights the potential of such compounds in managing asthma through the inhibition of mediator release (Medwid et al., 1990).

Anticancer Activity

The investigation into new 4-substituted thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives for their anticancer activity revealed that several synthesized compounds showed potent anticancer effects on human cancer cell lines, highlighting the therapeutic potential of this chemical structure (Hafez & El-Gazzar, 2017).

Mecanismo De Acción

The mechanism of action of a compound refers to how it interacts with biological systems to produce its effects. Unfortunately, I could not find specific information on the mechanism of action of this compound.

Propiedades

IUPAC Name |

2-[3-(3,5-difluorophenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-ethyl-N-phenylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17F2N3O2S2/c1-2-26(16-6-4-3-5-7-16)19(28)13-31-22-25-18-8-9-30-20(18)21(29)27(22)17-11-14(23)10-15(24)12-17/h3-12H,2,13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXNOXLABPBVVJP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1=CC=CC=C1)C(=O)CSC2=NC3=C(C(=O)N2C4=CC(=CC(=C4)F)F)SC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17F2N3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

457.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-ethyl-N-phenylacetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

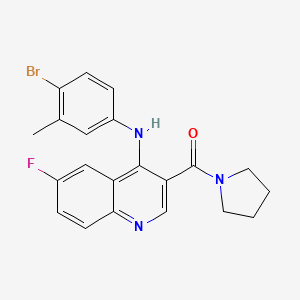

![2,3,4,5-tetrahydro-1H-benzo[b]azepin-7-ol hydrobromide](/img/structure/B2649254.png)

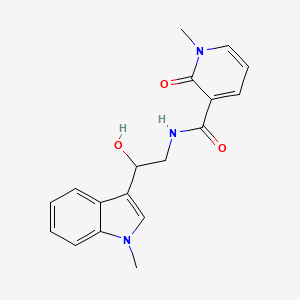

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(4-(2-chlorophenyl)piperazin-1-yl)-2-oxoethyl)imidazolidin-2-one](/img/structure/B2649255.png)

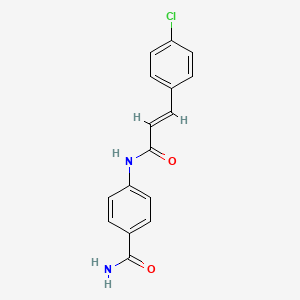

![1-(4-methoxyphenyl)-4-[(3-methoxyphenyl)sulfanyl]-2-phenyl-6,7-dihydro-1H-indole-5-carbaldehyde](/img/structure/B2649257.png)

![(2Z)-N-(2-chlorophenyl)-2-[(4-chlorophenyl)sulfonylhydrazinylidene]chromene-3-carboxamide](/img/structure/B2649259.png)

![5-[2-hydroxy-3-(1H-imidazol-1-yl)propyl]-3-methyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2649260.png)